molecular formula C18H18F3NO B3061598 1H-Indene-2-methanamine, 2,3-dihydro-N-methyl-1-(4-(trifluoromethyl)phenoxy)-, (1R-cis)- CAS No. 130182-74-0

1H-Indene-2-methanamine, 2,3-dihydro-N-methyl-1-(4-(trifluoromethyl)phenoxy)-, (1R-cis)-

Cat. No.: B3061598
CAS No.: 130182-74-0
M. Wt: 321.3 g/mol
InChI Key: BDCMARKCSKLIKU-SUMWQHHRSA-N
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Description

MDL-28618 is a compound known for its selective inhibition of norepinephrine reuptake. It has been studied for its potential therapeutic effects, particularly in the treatment of depression and other mood disorders. The compound’s structure and activity relationships have been explored to understand its efficacy and safety profile .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MDL-28618 involves several steps, including the formation of a heterocyclic ring. The reaction conditions typically require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield. Detailed procedures for the synthesis of MDL-28618 can be found in specialized chemical literature .

Industrial Production Methods

Industrial production of MDL-28618 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production capabilities .

Chemical Reactions Analysis

Types of Reactions

MDL-28618 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: MDL-28618 can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

MDL-28618 has been extensively studied for its applications in various fields:

Mechanism of Action

MDL-28618 exerts its effects by selectively inhibiting the reuptake of norepinephrine, a neurotransmitter involved in mood regulation. This inhibition increases the availability of norepinephrine in the synaptic cleft, enhancing its signaling and potentially alleviating symptoms of depression. The compound targets the norepinephrine transporter protein, which is responsible for the reuptake process .

Comparison with Similar Compounds

Similar Compounds

Comparison

MDL-28618 is unique in its selective inhibition of norepinephrine reuptake, whereas other similar compounds may also affect serotonin or dopamine reuptake. This selectivity makes MDL-28618 a valuable tool for studying the specific role of norepinephrine in mood regulation and for developing targeted therapies .

Properties

CAS No.

130182-74-0

Molecular Formula

C18H18F3NO

Molecular Weight

321.3 g/mol

IUPAC Name

N-methyl-1-[(1R,2S)-1-[4-(trifluoromethyl)phenoxy]-2,3-dihydro-1H-inden-2-yl]methanamine

InChI

InChI=1S/C18H18F3NO/c1-22-11-13-10-12-4-2-3-5-16(12)17(13)23-15-8-6-14(7-9-15)18(19,20)21/h2-9,13,17,22H,10-11H2,1H3/t13-,17+/m0/s1

InChI Key

BDCMARKCSKLIKU-SUMWQHHRSA-N

Isomeric SMILES

CNC[C@@H]1CC2=CC=CC=C2[C@@H]1OC3=CC=C(C=C3)C(F)(F)F

Canonical SMILES

CNCC1CC2=CC=CC=C2C1OC3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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